molecular formula C7H7ClFNO B6233024 2-amino-6-chloro-3-fluoro-4-methylphenol CAS No. 1780196-56-6

2-amino-6-chloro-3-fluoro-4-methylphenol

Cat. No.: B6233024
CAS No.: 1780196-56-6
M. Wt: 175.59 g/mol
InChI Key: WIMSJDDSVIIQIM-UHFFFAOYSA-N
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Description

2-amino-6-chloro-3-fluoro-4-methylphenol is an aromatic compound with a complex structure that includes amino, chloro, fluoro, and methyl substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-3-fluoro-4-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 4-methylphenol, followed by reduction to introduce the amino group. Subsequent halogenation steps introduce the chloro and fluoro substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as catalytic hydrogenation and halogen exchange reactions are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-3-fluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-6-chloro-3-fluoro-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-amino-6-chloro-3-fluoro-4-methylphenol exerts its effects involves interactions with specific molecular targets. The amino and halogen substituents can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-6-methylphenol
  • 2-amino-3-fluoro-4-methylphenol
  • 2-amino-6-chloro-4-methylphenol

Uniqueness

2-amino-6-chloro-3-fluoro-4-methylphenol is unique due to the specific combination of substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1780196-56-6

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

2-amino-6-chloro-3-fluoro-4-methylphenol

InChI

InChI=1S/C7H7ClFNO/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,10H2,1H3

InChI Key

WIMSJDDSVIIQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)N)O)Cl

Purity

95

Origin of Product

United States

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